Cas no 146922-94-3 (4-(cyclopropylmethyl)benzaldehyde)

4-(Cyclopropylmethyl)benzaldehyde is a versatile aromatic aldehyde featuring a cyclopropylmethyl substituent at the para position of the benzaldehyde core. This compound is particularly valuable in organic synthesis due to its reactive aldehyde group, which facilitates further functionalization through condensation, reduction, or nucleophilic addition reactions. The cyclopropylmethyl moiety introduces steric and electronic effects that can influence reactivity and selectivity in synthetic pathways. Its stable yet modifiable structure makes it useful in pharmaceutical intermediates, agrochemicals, and materials science applications. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial processes. Proper handling under inert conditions is recommended to preserve its integrity.
4-(cyclopropylmethyl)benzaldehyde structure
146922-94-3 structure
Product Name:4-(cyclopropylmethyl)benzaldehyde
CAS No:146922-94-3
MF:C11H12O
MW:160.212383270264
MDL:MFCD18824444
CID:100972
PubChem ID:19010825
Update Time:2025-06-06

4-(cyclopropylmethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(cyclopropylmethyl)-
    • 4-(cyclopropylmethyl)benzaldehyde
    • Benzaldehyde, 4-(cyclopropylmethyl)- (9CI)
    • EN300-2030070
    • IWPFQZYKVVFMBC-UHFFFAOYSA-N
    • Benzaldehyde,4-(cyclopropylmethyl)-(9ci)
    • Z1216844691
    • DTXSID00597364
    • SCHEMBL1618364
    • 146922-94-3
    • MDL: MFCD18824444
    • Inchi: 1S/C11H12O/c12-8-11-5-3-10(4-6-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2
    • InChI Key: IWPFQZYKVVFMBC-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)CC1CC1

Computed Properties

  • Exact Mass: 160.08886
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-(cyclopropylmethyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2030070-1g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
1g
$956.0 2023-09-16
Enamine
EN300-2030070-5g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
5g
$2774.0 2023-09-16
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$4114.0 2023-09-16
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EN300-2030070-0.05g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
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$222.0 2023-09-16
Enamine
EN300-2030070-0.1g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
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$331.0 2023-09-16
Enamine
EN300-2030070-0.25g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
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$474.0 2023-09-16
Enamine
EN300-2030070-0.5g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
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Enamine
EN300-2030070-1.0g
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146922-94-3 95%
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$956.0 2023-05-31
Enamine
EN300-2030070-2.5g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
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Enamine
EN300-2030070-5.0g
4-(cyclopropylmethyl)benzaldehyde
146922-94-3 95%
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